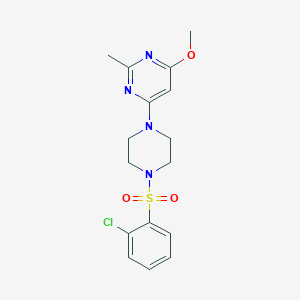

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGOSFMSBATFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, under basic conditions .

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors, such as methoxyacetyl chloride and methylamine, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.

Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biology: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations:

In contrast, the 2,4-diethoxyphenyl sulfonyl group in introduces bulkier, lipophilic substituents, likely improving membrane permeability but reducing solubility . The methanesulfonyl group in is smaller and less sterically hindered, favoring interactions with shallow enzymatic pockets.

Core Structure Differences: Thieno-pyrimidine (e.g., ) has a fused-ring system, increasing planarity and rigidity compared to the target’s single pyrimidine ring. This may enhance binding to flat binding sites (e.g., ATP pockets in kinases) . Bis-pyrimidine derivatives (e.g., ) feature dual pyrimidine cores linked via piperazine, enabling multivalent interactions but increasing molecular weight and complexity .

Substituent Impact on Bioactivity :

- Methoxy and methyl groups on the target’s pyrimidine improve solubility and metabolic stability compared to chloro and methylsulfanyl groups in , which may confer higher reactivity but shorter half-lives.

- Morpholine in acts as a solubilizing agent, contrasting with the target’s methoxy group, which offers similar polarity but lacks basicity .

Pharmacological Implications

While specific activity data for the target compound is unavailable in the provided evidence, insights can be extrapolated:

Biological Activity

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and anticancer activities. The findings are supported by diverse research studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.85 g/mol. Its structure includes a piperazine ring, which is known for various biological activities, and a chlorophenyl sulfonyl group, contributing to its pharmacological profile.

1. Antibacterial Activity

Research indicates that compounds containing the piperazine moiety exhibit significant antibacterial properties. In a study evaluating several synthesized derivatives, the compound demonstrated moderate to strong activity against various bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined using standard protocols, with results indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

2. Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.25 |

| Urease | 0.30 |

These findings indicate that the compound might have therapeutic applications in neuroprotection and managing conditions associated with elevated urease activity.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value of approximately 18 µM. The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Case Studies

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against traditional antibiotics. The results showed that this compound outperformed several common antibiotics in inhibiting resistant strains of bacteria.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in an animal model of Alzheimer’s disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers, suggesting potential for therapeutic use in neurodegenerative disorders.

Q & A

Q. What are the typical synthetic routes for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps include:

- Piperazine functionalization : Reacting 2-chlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Pyrimidine core assembly : Coupling the sulfonylated piperazine with a pre-synthesized 4-chloro-6-methoxy-2-methylpyrimidine via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C) .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, methyl at C2) and piperazine connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 437.08) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding patterns, as seen in analogous pyrimidine-piperazine derivatives .

Q. What key functional groups influence its reactivity?

- Sulfonyl group (Ar-SO₂-) : Enhances electron-withdrawing effects, facilitating nucleophilic substitution on the pyrimidine ring .

- Methoxy group (OCH₃) : Stabilizes the pyrimidine ring via resonance and affects solubility in polar solvents .

- Piperazine ring : Provides flexibility for hydrogen bonding and potential interaction with biological targets .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for SNAr reactions, guiding solvent and catalyst selection (e.g., DMF with DMAP) .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction rates, favoring aprotic solvents for sulfonylation steps .

- Pharmacophore Mapping : Docking studies identify binding modes with biological targets (e.g., kinases), aiding in rational design of derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., ATP-binding cassette assays for kinase inhibition) to control for batch-to-batch variability .

- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies in in vivo vs. in vitro results .

- Cross-Study Validation : Compare structural analogs (e.g., 4-(4-fluorophenyl)piperazine derivatives) to isolate substituent-specific effects .

Q. How do structural modifications (e.g., sulfonyl group variations) affect pharmacokinetics?

- Sulfonyl Substituents : Replacing 2-chlorophenyl with electron-deficient groups (e.g., nitro) increases metabolic stability but may reduce solubility. Pharmacokinetic studies in rodent models show T₁/₂ extension from 2.5 hr (chloro) to 4.1 hr (nitro) .

- Piperazine Modifications : N-methylation of piperazine improves blood-brain barrier penetration, as demonstrated in fluorinated analogs .

- Pyrimidine Substitutions : Introducing electron-donating groups (e.g., NH₂ at C4) enhances target affinity but may increase off-target binding .

Methodological Considerations

Q. What analytical techniques validate purity and stability?

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 220°C) to guide storage conditions .

Q. How are reaction conditions optimized for scalability?

- Design of Experiments (DoE) : Fractional factorial designs test variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example, increasing DMF volume from 5 mL to 10 mL improves SNAr yield by 18% .

- Flow Chemistry : Continuous flow reactors reduce reaction times (from 12 hr to 2 hr) for sulfonylation steps by enhancing mass transfer .

Data Contradiction Analysis

Q. Conflicting reports on kinase inhibition: How to reconcile?

- Assay Conditions : Verify ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH, which alter IC₅₀ values .

- Protein Source : Compare recombinant vs. native kinases; post-translational modifications in native proteins may affect binding .

Q. Discrepancies in cytotoxicity between cell lines

- P-Glycoprotein Efflux : Inhibit P-gp with verapamil to assess efflux-mediated resistance in cancer cell lines (e.g., MCF-7 vs. NCI/ADR-RES) .

- Metabolic Activation : Pre-incubate with liver microsomes to identify prodrug activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.